5-ethyl-6-nitro-2,3-dihydro-1H-indole
Overview
Description
Scientific Research Applications
Synthesis and Derivative Applications
The synthesis and application of nitro, amino, and halo derivatives of similar compounds, like 2-ethyl-2-methyl-2,3-dihydro-1H-indole, have been explored. These compounds have shown potential in antioxidant, antimicrobial, and plant growth regulating activities, indicating a broad spectrum of biological and chemical applications (Salikhov et al., 2019).
Corrosion Inhibition
Research on 5-Nitro isatin derivatives, closely related to 5-ethyl-6-nitro-2,3-dihydro-1H-indole, has been conducted to evaluate their effectiveness in inhibiting corrosion, particularly in sea water environments. This application is critical in materials science and engineering (Ahmed, 2018).
Crystal Structure Analysis
The crystal structure of derivatives like ethyl 3-[2-(5-methyl-7-nitro-1H-indole-2-carbonyl)hydrazinylidene]butanoate has been analyzed, providing insights into the molecular geometry and potential applications in material science and pharmacology (Errossafi et al., 2015).
Photosystem II Inhibition
Derivatives of indole, including nitro groups, have been synthesized and evaluated for their potential as photosystem II inhibitors. This application is significant in the development of herbicides and understanding plant biology (Souza et al., 2020).
Antiviral and Antituberculosis Activities
Indole derivatives have shown promise in antiviral and antituberculosis activities. For instance, derivatives of 5-nitro-1H-indole-2,3-dione have demonstrated inhibitory activity against various pathogenic viruses (Terzioğlu et al., 2005), and certain 1H-indole-2,3-dione derivatives have shown significant activity against Mycobacterium tuberculosis (Karalı et al., 2007).
Palladium-Catalyzed Reactions
The indole nucleus, a key component in many biologically active compounds, has been the focus of research for over a century. Palladium-catalyzed reactions play a vital role in the synthesis and functionalization of indoles, suggesting potential pharmaceutical and agrochemical applications (Cacchi & Fabrizi, 2005).
Electrochromic Switching
Indole derivatives have been studied for their electrochromic properties, including switching behavior. This research has implications in the development of new materials for electronic and optoelectronic devices (Zhu et al., 2014).
Properties
IUPAC Name |
5-ethyl-6-nitro-2,3-dihydro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-7-5-8-3-4-11-9(8)6-10(7)12(13)14/h5-6,11H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJPRDMOSBREFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C2C(=C1)CCN2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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